[2,2'-Bipyridine]-6-carboximidamide
Description
[2,2’-Bipyridine]-6-carboximidamide is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2-position, with a carboximidamide group attached at the 6-position of one of the pyridine rings. It is a versatile ligand that forms complexes with various transition metals, making it valuable in coordination chemistry and various scientific applications.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-pyridin-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C11H10N4/c12-11(13)10-6-3-5-9(15-10)8-4-1-2-7-14-8/h1-7H,(H3,12,13) |
InChI Key |
MUMXOFRZTRFPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6-carboximidamide typically involves the reaction of 2,2’-bipyridine with cyanamide under specific conditions. One common method is the direct reaction of 2,2’-bipyridine with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the carboximidamide group.
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-6-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-6-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboximidamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of [2,2’-Bipyridine]-6-carboximidamide.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2,2’-Bipyridine]-6-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and photophysical properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as sensors and light-emitting devices.
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-6-carboximidamide involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination forms stable complexes that can interact with various molecular targets. The compound’s effects are mediated through these metal complexes, which can participate in redox reactions, electron transfer processes, and catalytic activities. The specific pathways and molecular targets depend on the metal ion and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A closely related compound without the carboximidamide group. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer of bipyridine with nitrogen atoms at the 4-position. It is used in the synthesis of coordination polymers and as a precursor to viologens.
1,10-Phenanthroline: A related compound with a similar structure but with an additional aromatic ring. It is also used as a ligand in coordination chemistry.
Uniqueness
[2,2’-Bipyridine]-6-carboximidamide is unique due to the presence of the carboximidamide group, which enhances its ability to form stable complexes with metal ions. This functional group also provides additional sites for chemical modification, making it a versatile compound for various applications in chemistry, biology, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
